molecular formula C20H20N4OS B2881985 benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034358-09-1

benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No. B2881985
CAS RN: 2034358-09-1
M. Wt: 364.47
InChI Key: VMTMBFBIBRUUOC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
The exact mass of the compound benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Research includes the synthesis and structural exploration of novel heterocyclic compounds. For example, a study focused on the synthesis and structural characterization of a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, using various analytical techniques like IR, NMR, and X-ray diffraction. This research is crucial for understanding the molecular structure and potential applications of such compounds (Benaka Prasad et al., 2018).

Crystal Structure Analysis

  • The synthesis and crystal structure of related compounds, such as (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone, have been studied. These investigations provide valuable insights into the molecular geometry and potential interactions of these compounds (Sokol et al., 2011).

Molecular Aggregation Studies

  • Research has been conducted on molecular aggregation in similar compounds, such as 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. This includes spectroscopic studies and analysis of fluorescence emission spectra, which are significant for understanding the properties of these molecules in different environments (Matwijczuk et al., 2016).

Photophysical Studies

  • Photophysical studies have been conducted on similar complexes. For instance, research on Ir(III) luminescent complexes based on diimine ligands containing the aromatic pyrrolo[3,2-c]isoquinoline system reveals insights into the fluorescence and phosphorescence properties of these compounds (Shakirova et al., 2018).

Molecular Interaction Studies

  • Investigations into the molecular interactions of compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors, provide a deeper understanding of the binding mechanisms and potential receptor interactions of similar compounds (Shim et al., 2002).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(15-5-6-18-19(11-15)22-26-21-18)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTMBFBIBRUUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

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